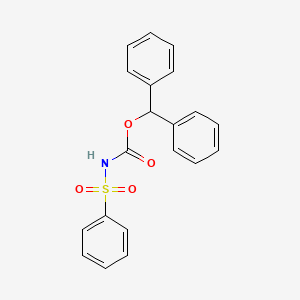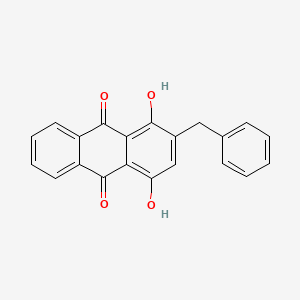
1,4-Dihydroxy-2-benzylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-benzylanthraquinone is an organic compound derived from anthraquinone Anthraquinones are known for their vibrant colors and are used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-benzylanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with benzyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-benzylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Benzyl halides and bases like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields hydroquinones.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-benzylanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular proteins.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism by which 1,4-Dihydroxy-2-benzylanthraquinone exerts its effects involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it may inhibit topoisomerases, which are enzymes involved in DNA replication and repair, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone:
1,8-Dihydroxyanthraquinone:
1,5-Dihydroxyanthraquinone:
Propiedades
Número CAS |
21016-03-5 |
|---|---|
Fórmula molecular |
C21H14O4 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-benzyl-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14O4/c22-16-11-13(10-12-6-2-1-3-7-12)19(23)18-17(16)20(24)14-8-4-5-9-15(14)21(18)25/h1-9,11,22-23H,10H2 |
Clave InChI |
OFUVJHVCKUIANE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


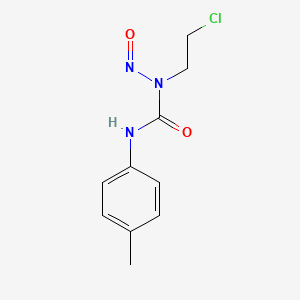

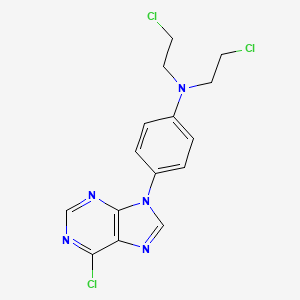
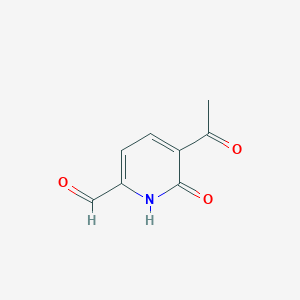
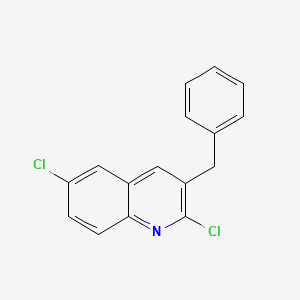
![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)



![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)

